7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.: 689228-51-1
VCID: VC4161538
InChI: InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25)
SMILES: CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.45

7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

CAS No.: 689228-51-1

Cat. No.: VC4161538

Molecular Formula: C17H22N4O3S

Molecular Weight: 362.45

* For research use only. Not for human or veterinary use.

7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one - 689228-51-1

Specification

CAS No. 689228-51-1
Molecular Formula C17H22N4O3S
Molecular Weight 362.45
IUPAC Name 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25)
Standard InChI Key FEIMRSPNXFNKPM-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Introduction

The compound 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. This article delves into its structural characteristics, synthesis, and potential biological activities based on available research.

Structural Overview

The compound belongs to the quinazolinone family, a class of fused heterocyclic systems known for their diverse pharmacological properties. Its molecular structure includes:

  • A quinazoline core fused with a dioxole ring.

  • A thioketone (sulfanylidene) functional group at position 6.

  • A side chain containing a 4-ethylpiperazine moiety attached via an ethyl linker at position 7.

Key Identifiers:

PropertyValue
Molecular FormulaC17H22N4O3S
Canonical SMILESCCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
InChI KeyZJXUQKZQHVXWDO-UHFFFAOYSA-N

Synthesis Pathways

The synthesis of this compound typically involves multi-step procedures that integrate heterocyclic chemistry and functional group modifications. While specific experimental methods for this compound are not detailed in the literature, similar quinazolinone derivatives are synthesized through:

  • Cyclization of anthranilic acid derivatives with formamide or related reagents to form the quinazoline core.

  • Functionalization at position 6 to introduce the sulfanylidene group using thiation reagents like Lawesson's reagent.

  • Substitution at position 7 to attach the 4-ethylpiperazine side chain via alkylation or reductive amination.

Comparative Analysis with Related Compounds

To contextualize its significance, Table 1 compares this compound with structurally related quinazolinones:

Compound NameKey Functional GroupsReported Activity
Quinazoline Derivatives (General)Amide/thioketone substitutionsAnticancer, antimicrobial
Dioxoloquinazoline AnalogsFused dioxole ringAntimicrobial
Piperazine-Substituted QuinazolinonesPiperazine side chainsCNS activity

Future Directions

To fully realize the potential of 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one, further research is necessary:

  • Synthesis Optimization: Develop eco-friendly and scalable synthetic routes .

  • Biological Screening: Evaluate its activity against cancer cell lines, microbial strains, and CNS targets .

  • Docking Studies: Use computational tools to predict binding affinities with key biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator